![molecular formula C14H40O6Si8 B168674 Trisiloxane, 3,3'-(1,2-ethanediyl)bis[3-[(diMethylsilyl)oxy]-1,1,5,5-tetraMethyl- CAS No. 118086-93-4](/img/structure/B168674.png)
Trisiloxane, 3,3'-(1,2-ethanediyl)bis[3-[(diMethylsilyl)oxy]-1,1,5,5-tetraMethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trisiloxane, 3,3'-(1,2-ethanediyl)bis[3-[(diMethylsilyl)oxy]-1,1,5,5-tetraMethyl- is a silicon-based compound known for its unique structural properties and versatile applications. This compound is characterized by its trisiloxane backbone, which is modified with dimethylsilyl and ethanediyl groups, enhancing its chemical stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trisiloxane, 3,3'-(1,2-ethanediyl)bis[3-[(diMethylsilyl)oxy]-1,1,5,5-tetraMethyl- typically involves the reaction of trisiloxane derivatives with dimethylsilyl and ethanediyl reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as platinum or palladium, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors, which allow for precise control over reaction parameters and efficient production. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the target compound .
化学反应分析
Types of Reactions
Trisiloxane, 3,3'-(1,2-ethanediyl)bis[3-[(diMethylsilyl)oxy]-1,1,5,5-tetraMethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler siloxane units.
Substitution: The dimethylsilyl groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the trisiloxane backbone .
Major Products
The major products formed from these reactions include silanol derivatives, reduced siloxane units, and substituted trisiloxane compounds, each with distinct chemical and physical properties .
科学研究应用
Chemistry
In chemistry, Trisiloxane, 3,3'-(1,2-ethanediyl)bis[3-[(diMethylsilyl)oxy]-1,1,5,5-tetraMethyl- is used as a precursor for the synthesis of advanced materials, including silicone-based polymers and resins. Its unique structure allows for the creation of materials with enhanced thermal stability and mechanical strength .
Biology
In biological research, this compound is utilized as a surfactant and emulsifier in various formulations. Its ability to reduce surface tension makes it valuable in the preparation of biological assays and drug delivery systems .
Medicine
In medicine, Trisiloxane derivatives are explored for their potential use in drug delivery, particularly for hydrophobic drugs. The compound’s ability to form stable emulsions enhances the bioavailability of poorly soluble drugs .
Industry
Industrially, this compound is employed in the production of coatings, adhesives, and sealants. Its chemical stability and resistance to environmental factors make it suitable for use in harsh conditions .
作用机制
The mechanism of action of Trisiloxane, 3,3'-(1,2-ethanediyl)bis[3-[(diMethylsilyl)oxy]-1,1,5,5-tetraMethyl- involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The compound’s siloxane backbone provides flexibility, allowing it to adapt to various molecular environments. This adaptability is crucial for its function as a surfactant and emulsifier, where it reduces surface tension and stabilizes emulsions .
相似化合物的比较
Similar Compounds
Trisiloxane, 1,1,1,5,5,5-hexamethyl-3,3-bis[(trimethylsilyl)oxy]-: This compound shares a similar trisiloxane backbone but differs in the substituents attached to the silicon atoms.
Tetrakis(trimethylsiloxy)silane: Another silicon-based compound with a different arrangement of siloxy groups.
Uniqueness
Trisiloxane, 3,3'-(1,2-ethanediyl)bis[3-[(diMethylsilyl)oxy]-1,1,5,5-tetraMethyl- is unique due to its specific combination of dimethylsilyl and ethanediyl groups, which confer enhanced chemical stability and reactivity. This uniqueness makes it particularly valuable in applications requiring high-performance materials .
属性
InChI |
InChI=1S/C14H40O6Si8/c1-21(2)15-27(16-22(3)4,17-23(5)6)13-14-28(18-24(7)8,19-25(9)10)20-26(11)12/h13-14H2,1-12H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNFDCUOBXVBQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](CC[Si](O[Si](C)C)(O[Si](C)C)O[Si](C)C)(O[Si](C)C)O[Si](C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H40O6Si8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
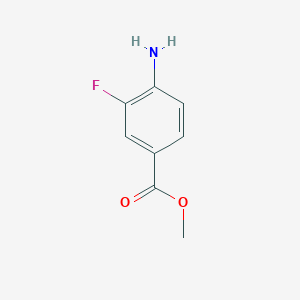
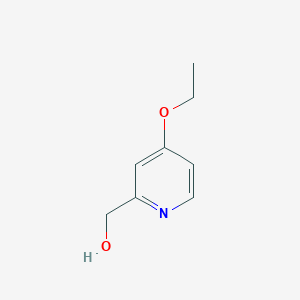
![7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl-](/img/structure/B168595.png)

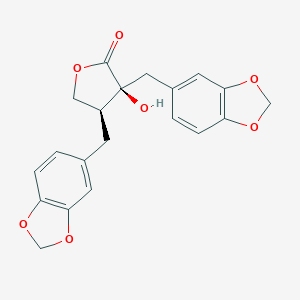
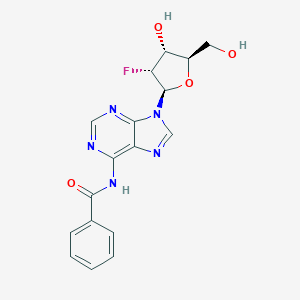
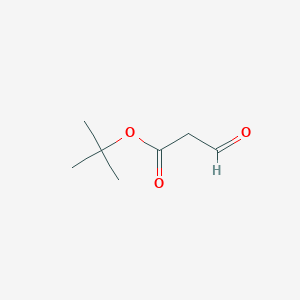
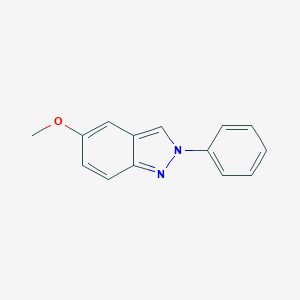
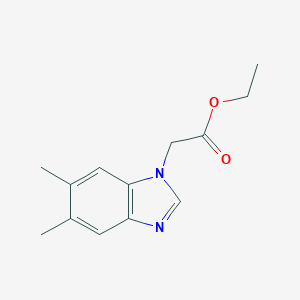
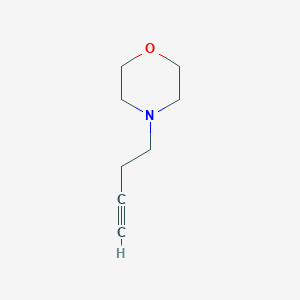
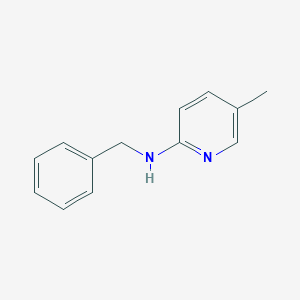
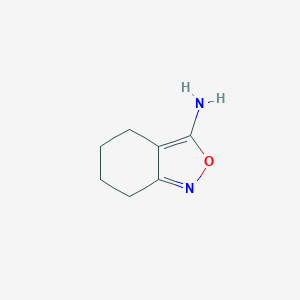
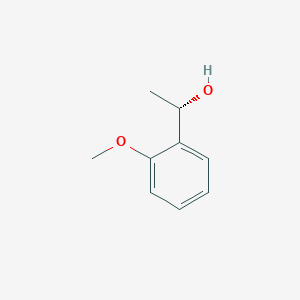
![N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine](/img/structure/B168634.png)
